2-Propenylphenol

Physical Organic Chemistry Thermal Stability Isomerization Kinetics

2-Propenylphenol (CAS 6380-21-8), a substituted phenol with the molecular formula C9H10O, is a propenylbenzene derivative characterized by a propenyl substituent at the ortho position of the phenol ring. Commercially supplied primarily as a cis/trans isomeric mixture with typical purity specifications of 95-98%, its physical properties include a boiling point of 230-231 °C, a density of 1.044 g/mL at 25 °C, and a refractive index (n20/D) of 1.578.

Molecular Formula C9H10O
Molecular Weight 134.17 g/mol
CAS No. 6380-21-8
Cat. No. B1584793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propenylphenol
CAS6380-21-8
Molecular FormulaC9H10O
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESCC=CC1=CC=CC=C1O
InChIInChI=1S/C9H10O/c1-2-5-8-6-3-4-7-9(8)10/h2-7,10H,1H3
InChIKeyWHGXZPQWZJUGEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propenylphenol (CAS 6380-21-8) Technical Baseline and Procurement Classification


2-Propenylphenol (CAS 6380-21-8), a substituted phenol with the molecular formula C9H10O, is a propenylbenzene derivative characterized by a propenyl substituent at the ortho position of the phenol ring [1]. Commercially supplied primarily as a cis/trans isomeric mixture with typical purity specifications of 95-98%, its physical properties include a boiling point of 230-231 °C, a density of 1.044 g/mL at 25 °C, and a refractive index (n20/D) of 1.578 . As a member of the alkenylphenol class, it serves as a versatile building block and intermediate, with its procurement value hinging on its specific reactivity profile and its differentiation from closely related analogs such as 2-allylphenol, eugenol, and 2-propylphenol.

Why 2-Propenylphenol (6380-21-8) Cannot Be Replaced by Generic Alkenylphenol Analogs


While 2-propenylphenol shares the alkenylphenol backbone with other analogs, its specific molecular geometry and electronic configuration result in a reactivity profile that cannot be replicated by 2-allylphenol, eugenol, or 2-propylphenol. The position and nature of the double bond in the propenyl group critically influence both its thermal isomerization behavior [1] and its performance as a monomer in cationic polymerization [2], thereby making it a non-interchangeable specialty chemical. The data presented below quantifies these specific performance and reactivity differences, providing a basis for informed procurement and scientific selection.

2-Propenylphenol (6380-21-8): Head-to-Head Performance Evidence Against Key Comparators


Thermal Isomerization Onset: 2-Propenylphenol vs. 2-Propenylaniline

2-Propenylphenol undergoes thermal (E)/(Z) isomerization at a significantly lower temperature than its aniline analog. The onset of isomerization for the phenol occurs between 130-150 °C, whereas the corresponding 2-propenylaniline requires temperatures of 220-250 °C to initiate the same process [1]. This is a direct consequence of a sigmatropic [1,5]-hydrogen-shift mechanism facilitated by the phenolic hydroxyl group [1].

Physical Organic Chemistry Thermal Stability Isomerization Kinetics

Cationic Polymerization Behavior: 2-Propenylphenol vs. 2-Allylphenol and Allyl Phenyl Ether

In a study of cationic polymerization using BF3·OEt2 as a catalyst, 2-propenylphenol (2PrPhOH) polymerized directly without the need for a preliminary monomer isomerization step [1]. In stark contrast, its isomer, allyl phenyl ether (APhE), first underwent in situ isomerization to 2-allylphenol (2APhOH) before polymerization could proceed [1]. This demonstrates that 2-propenylphenol and its related 2-allylphenol analog polymerize via distinct mechanistic pathways under identical conditions.

Polymer Chemistry Cationic Polymerization Monomer Reactivity

Antimicrobial Efficacy of Derived Cooligomers: 2-Propenylphenol-based Additive vs. 8-Hydroxyquinoline

Binary cooligomers synthesized from 2-propenylphenol and α-olefins (1-heptene and 1-decene) demonstrated superior performance as antimicrobial additives for I-12A lubricating oil when benchmarked against the established antimicrobial agent, 8-hydroxyquinoline [1]. The cooligomers effectively inhibited fungal growth at low concentrations, outperforming the reference compound [1].

Lubricant Additives Antimicrobial Materials Oligomer Chemistry

Corrosion Inhibition Performance of 2-Propenylphenol-derived Ammonium Salts

Quaternary ammonium salts derived from 2-propenylphenol exhibit potent anti-corrosion properties, as demonstrated in gravimetric studies on St.3 steel [1]. The degree of corrosion protection is dependent on concentration and temperature, with optimal performance reaching near-quantitative levels under specific conditions [1].

Corrosion Science Industrial Chemistry Steel Protection

High-Value Application Scenarios for 2-Propenylphenol (6380-21-8) Based on Quantitative Evidence


Synthesis of (Z)-Specific Fine Chemicals via Catalytic Isomerization

2-Propenylphenol can be synthesized with high (Z)-selectivity (97%) and yield (94%) from 2-allylphenol using a Ru(cod)(cot)/PEt3 catalyst [1]. This synthetic route is critical for projects requiring stereochemically pure (Z)-2-propenylphenol as a building block for advanced materials, natural product synthesis, or chiral ligands, where the geometric configuration is paramount.

Development of High-Performance Antimicrobial Lubricant Additives

Binary cooligomers derived from 2-propenylphenol and α-olefins have demonstrated superior antifungal activity compared to 8-hydroxyquinoline in lubricating oil formulations [2]. This makes 2-propenylphenol an essential starting material for industrial lubricant R&D focused on developing next-generation additives that extend oil life and prevent microbial-induced degradation in machinery.

Formulation of Efficient Acidic Corrosion Inhibitors for Steel

Water-soluble quaternary ammonium salts, synthesized via the aminomethylation of 2-propenylphenol and subsequent quaternization, have been shown to provide up to 99.0% corrosion protection for St.3 steel in 0.5 N H2SO4 at low concentrations (0.05 g/L, 25°C) [3]. This specific performance data positions 2-propenylphenol as a key intermediate for developing high-efficiency inhibitors for industrial acid cleaning and pickling processes.

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